N-[cyclopropyl(phenyl)methyl]-2-(3-methylphenyl)sulfonylacetamide
Description
N-[cyclopropyl(phenyl)methyl]-2-(3-methylphenyl)sulfonylacetamide is a compound that features a cyclopropyl group, a phenyl group, and a sulfonylacetamide moiety
Properties
IUPAC Name |
N-[cyclopropyl(phenyl)methyl]-2-(3-methylphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-14-6-5-9-17(12-14)24(22,23)13-18(21)20-19(16-10-11-16)15-7-3-2-4-8-15/h2-9,12,16,19H,10-11,13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIWNXIOIIWQGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)CC(=O)NC(C2CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyclopropyl(phenyl)methyl]-2-(3-methylphenyl)sulfonylacetamide typically involves multiple steps, starting with the preparation of the cyclopropyl(phenyl)methyl intermediate. This intermediate is then reacted with 2-(3-methylphenyl)sulfonylacetamide under specific conditions to yield the final product. Common reagents used in these reactions include cyclopropyl bromide, phenylmagnesium bromide, and sulfonyl chlorides. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[cyclopropyl(phenyl)methyl]-2-(3-methylphenyl)sulfonylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions often involve the use of solvents like tetrahydrofuran or ethanol and may require specific temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Scientific Research Applications
N-[cyclopropyl(phenyl)methyl]-2-(3-methylphenyl)sulfonylacetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[cyclopropyl(phenyl)methyl]-2-(3-methylphenyl)sulfonylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and phenyl groups may play a role in binding to these targets, while the sulfonylacetamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonylacetamides and cyclopropyl-containing molecules, such as:
- N-(cyclopropylmethyl)-2-(phenylsulfonyl)acetamide
- N-(phenylmethyl)-2-(cyclopropylsulfonyl)acetamide
- N-(cyclopropyl(phenyl)methyl)-2-(4-methylphenyl)sulfonylacetamide
Uniqueness
N-[cyclopropyl(phenyl)methyl]-2-(3-methylphenyl)sulfonylacetamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, can influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
